molecular formula C5H7NO2S B2705864 (3-Methoxy-1,2-thiazol-4-yl)methanol CAS No. 2156132-22-6

(3-Methoxy-1,2-thiazol-4-yl)methanol

Cat. No.: B2705864
CAS No.: 2156132-22-6
M. Wt: 145.18
InChI Key: IGHDEPKRYUEXKO-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-thiazol-4-yl)methanol is a chemical compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 g/mol It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

Thiazole derivatives, which (3-methoxy-1,2-thiazol-4-yl)methanol is a part of, have been known to interact with various biological targets .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways .

Pharmacokinetics

It is known that the compound is a liquid at room temperature . This physical property may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

Thiazole derivatives have been reported to have various biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is reported to be 4°C , suggesting that temperature could affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-4-yl)methanol typically involves the reaction of appropriate thiazole derivatives with methanol under controlled conditions. One common method involves the use of thiazole-4-carbaldehyde as a starting material, which undergoes a nucleophilic addition reaction with methanol in the presence of a catalyst . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-thiazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3-Methoxy-1,2-thiazol-4-yl)carboxylic acid, while reduction can produce (3-Methoxy-1,2-thiazol-4-yl)methane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a methoxy group and a hydroxyl group on the thiazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-methoxy-1,2-thiazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-8-5-4(2-7)3-9-6-5/h3,7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHDEPKRYUEXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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